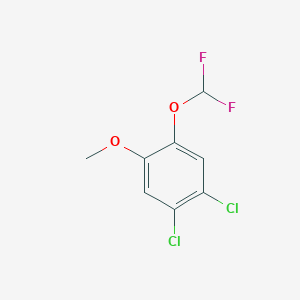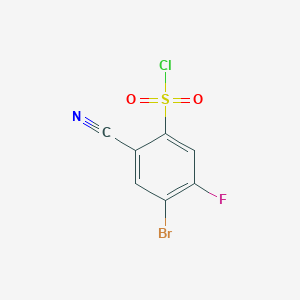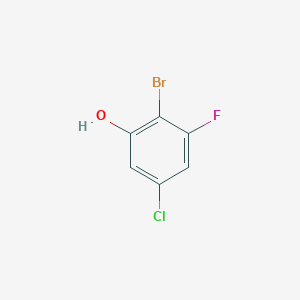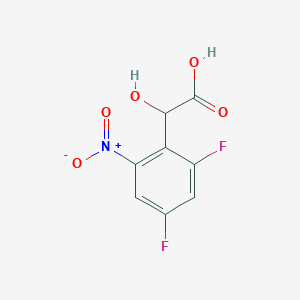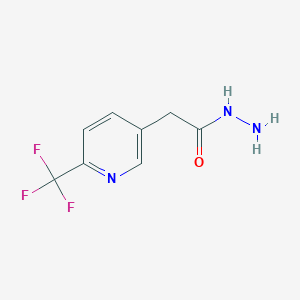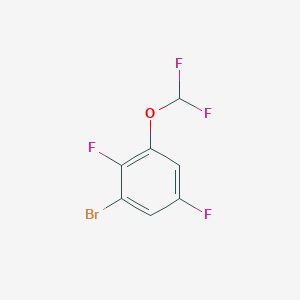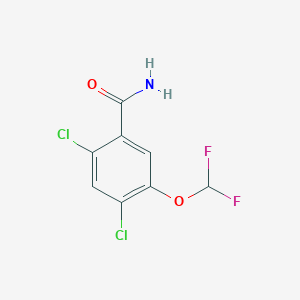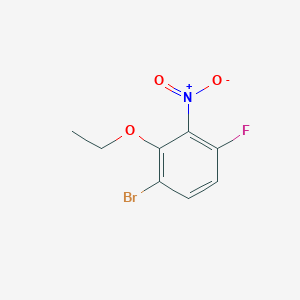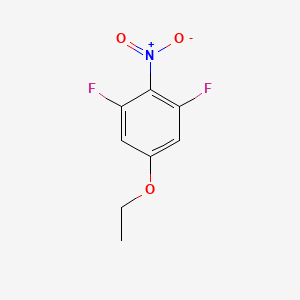![molecular formula C15H22BrN3O2 B1530087 3-(4-bromo-1H-pirazol-1-il)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo CAS No. 1224194-51-7](/img/structure/B1530087.png)
3-(4-bromo-1H-pirazol-1-il)-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo
Descripción general
Descripción
Tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O2 and its molecular weight is 356.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 1,4’-bipirazoles
El compuesto puede usarse como material de partida en la síntesis de 1,4’-bipirazoles . Los bipirizoles son una clase de compuestos que se han estudiado por sus posibles aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales.
Aplicaciones farmacéuticas
El compuesto se utiliza en la síntesis de varios compuestos farmacéuticos y biológicamente activos . Esto incluye el desarrollo de nuevos medicamentos y terapias para una variedad de afecciones médicas.
Inhibidor de la alcohol deshidrogenasa hepática
Una de las aplicaciones interesantes de este compuesto es su capacidad para actuar como inhibidor de la alcohol deshidrogenasa hepática . Esta enzima juega un papel crucial en el metabolismo del alcohol en el cuerpo, y los inhibidores de esta enzima podrían usarse potencialmente en el tratamiento de trastornos relacionados con el alcohol.
Fármacos antiinflamatorios
El compuesto se ha reportado en muchos medicamentos antiinflamatorios aprobados por la FDA . Por ejemplo, se utiliza en la síntesis de Antipirina, Famprofazona y Ramifenazona .
Inhibidor de la interacción TNF-α-TNFRc1
Un grupo de investigación de la compañía DuPont Pharmaceuticals desarrolló un inhibidor de la interacción TNF-α-TNFRc1 (5B981) con una estructura similar . TNF-α es una proteína de señalización celular involucrada en la inflamación sistémica y es una de las citoquinas que constituyen la reacción de fase aguda.
Actividades terapéuticas
El compuesto muestra muchas actividades terapéuticas como analgésicos, antifúngicos, antihipertensivos, antiobesidad, antitumorales, antivirales, antihelmínticos, antituberculosos, antiulcerosos, antihistamínicos, antiinflamatorios, antidepresivos, antidiabéticos, anticonvulsivos, antialérgicos, antirreumáticos, antiasmáticos, alfa-bloqueantes, antiprotozoarios, antienvejecimiento, anticoagulantes, antimaláricos y actividad antiamébica .
Propiedades
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRMWZTVXTFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




